molecular formula C11H14ClNO B185241 N-(3-chloro-4-methylphenyl)butanamide CAS No. 7017-12-1

N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B185241
CAS No.: 7017-12-1
M. Wt: 211.69 g/mol
InChI Key: CMVIYVQUKDZLRB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of butanamide, where the amide nitrogen is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)butanamide typically involves the reaction of 3-chloro-4-methylaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)butanamide
  • N-(3-chloro-4-methoxyphenyl)butanamide
  • N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Comparison: N-(3-chloro-4-methylphenyl)butanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

7017-12-1

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)butanamide

InChI

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

CMVIYVQUKDZLRB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)Cl

Key on ui other cas no.

7017-12-1

Origin of Product

United States

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